Pinealon Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pinealon Acetate is a synthetic tripeptide composed of L-glutamic acid, L-aspartic acid, and L-arginine. It is known for its potential neuroprotective properties and has been studied for its effects on cognitive functions, oxidative stress, and various other biological processes. This compound is structurally similar to melatonin, a hormone produced by the pineal gland that regulates sleep-wake cycles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pinealon Acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group is removed from the amino acid.
Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to ensure high efficiency and yield. The process is optimized for scalability, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Pinealon Acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized, leading to the formation of disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, restoring the peptide to its reduced form.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with protecting groups, under controlled pH and temperature conditions.
Major Products: The major products formed from these reactions include oxidized or reduced forms of this compound and its various analogs .
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes, including cell proliferation and apoptosis.
Medicine: Explored for its neuroprotective effects, potential treatment for insomnia, and antioxidant properties. .
Industry: Utilized in the development of peptide-based therapeutics and research tools.
Mechanism of Action
Pinealon Acetate exerts its effects through several mechanisms:
Neuroprotection: It reduces oxidative stress by lowering reactive oxygen species (ROS) levels and activating antioxidant defense mechanisms.
Cognitive Function: Enhances learning and memory by modulating the expression of NMDA receptor subunit genes and other genes associated with neuronal plasticity.
Cell Viability: Increases cell viability by suppressing caspase-3 activity, which is involved in apoptosis.
Comparison with Similar Compounds
Pinealon Acetate is compared with other similar compounds, such as:
Melatonin: Both have similar structures and effects on sleep-wake cycles and oxidative stress.
Endoluten: Another peptide bioregulator targeting the pineal gland, but with a different amino acid sequence and molecular weight.
Vesugen: A peptide with similar neuroprotective properties but different target tissues and mechanisms of action
Uniqueness: this compound’s ability to cross the blood-brain barrier and directly interact with DNA sets it apart from other peptides. Its specific sequence and structure allow it to modulate cognitive functions and protect neurons from oxidative damage .
References
Properties
Molecular Formula |
C17H30N6O10 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
acetic acid;(4S)-4-amino-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H26N6O8.C2H4O2/c16-7(3-4-10(22)23)12(26)21-9(6-11(24)25)13(27)20-8(14(28)29)2-1-5-19-15(17)18;1-2(3)4/h7-9H,1-6,16H2,(H,20,27)(H,21,26)(H,22,23)(H,24,25)(H,28,29)(H4,17,18,19);1H3,(H,3,4)/t7-,8-,9-;/m0./s1 |
InChI Key |
GDKWZMZURALPEA-YWUTZLAHSA-N |
Isomeric SMILES |
CC(=O)O.C(C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N)CN=C(N)N |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.